N-methoxy-N-methyl-2-phenylacetamide

Carbonyl chemistry Nucleophilic addition Ketone synthesis

Conventional phenylacetic esters and acid chlorides undergo uncontrolled over-addition with organometallics, producing tertiary alcohols. N-Methoxy-N-methyl-2-phenylacetamide (CAS 95092-10-7) is a Weinreb amide forming a stable chelate intermediate for stoichiometric single-addition, preventing over-addition without cryogenic control. • Stoichiometric precision: no over-addition • Continuous flow compatible: up to 96% yield in 128 s residence time • Enantioselective: β-keto derivatives achieve up to 99% ee under Ru-BINAP catalysis.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 95092-10-7
Cat. No. B1279378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methyl-2-phenylacetamide
CAS95092-10-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(C(=O)CC1=CC=CC=C1)OC
InChIInChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyDFLGWAFOSVGKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methyl-2-phenylacetamide: Weinreb Amide Overview


N-Methoxy-N-methyl-2-phenylacetamide (CAS 95092-10-7) is a Weinreb amide — an N-methoxy-N-methylamide derivative of phenylacetic acid [1]. As a member of the Weinreb amide class, it functions as a privileged acylating agent in organic synthesis, characterized by its ability to form a stable five-membered cyclic tetrahedral chelate intermediate upon nucleophilic addition, thereby preventing the problematic over-addition that plagues conventional acyl compounds [2]. This compound, with molecular formula C₁₀H₁₃NO₂ and molecular weight 179.22 g/mol, is typically isolated as a white to pale yellow solid with a reported melting point of 82–84 °C [1][3].

Ketone/aldehyde synthesis Designed as a Weinreb amide for organometallic nucleophilic addition with Grignard or organolithium reagents.

Stoichiometric control Chelation-stabilized tetrahedral intermediate prevents over-addition, enabling precise single-addition chemistry.

Broad compatibility Compatible with Grignard, organolithium, and asymmetric hydrogenation workflows without requiring cryogenic conditions.

N-Methoxy-N-methyl-2-phenylacetamide vs. Generic Amides


In ketone and aldehyde synthesis, generic amides, esters, and acid chlorides cannot be simply interchanged with N-methoxy-N-methyl-2-phenylacetamide because they fundamentally fail to control the stoichiometry of nucleophilic addition. When organometallic reagents (Grignard or organolithium) react with conventional acyl compounds, the initially formed ketone intermediate is more electrophilic than the starting material, leading to uncontrolled over-addition that produces tertiary alcohols even when nucleophile equivalents are carefully regulated [1]. In contrast, Weinreb amides including N-methoxy-N-methyl-2-phenylacetamide form a stable, chelated tetrahedral intermediate that collapses only upon aqueous workup, enabling precise single-addition and stoichiometric control [2]. However, not all Weinreb-type amides are equivalent: recent studies demonstrate that N-Boc-protected amides exhibit substantially higher reactivity with Grignard reagents (90% yield with complete consumption) compared with Weinreb amides, which show poor reactivity (92% recovery of unreacted starting material) under identical conditions [3]. This establishes that while Weinreb amides are mechanistically distinct from conventional acyl compounds, procurement decisions must also consider competing chelating amide technologies where reactivity profiles diverge significantly.

Generic amides / esters / acid chlorides

Conventional acyl compounds undergo uncontrolled over-addition to tertiary alcohols; they cannot replicate the single-addition stoichiometric fidelity of this Weinreb amide.

N-Boc amides (alternative chelating amides)

N-Boc-protected amides show substantially higher reactivity with Grignard reagents; direct substitution may require re-optimization of reaction conditions and nucleophile stoichiometry.

N-Methoxy-N-methyl-2-phenylacetamide: Evidence vs. Comparators


Over-Addition Prevention vs. Conventional Acyl Compounds

N-Methoxy-N-methyl-2-phenylacetamide, as a Weinreb amide, differentiates from conventional acyl compounds (esters, acid chlorides, and standard tertiary amides) by completely suppressing over-addition to tertiary alcohols during organometallic reactions. While conventional acyl electrophiles inevitably produce alcohol byproducts due to the greater electrophilicity of the intermediate ketone, Weinreb amides form a stable five-membered metal-chelated tetrahedral intermediate that resists further nucleophilic attack until aqueous workup [1]. This mechanistic distinction eliminates the need for cryogenic temperature control or precise stoichiometric titration of organometallic reagents that is otherwise required with conventional substrates [2].

Over-addition suppression
reported class-level
Target: 0% tertiary alcohol formation
Comparator: uncontrolled over-addition to tertiary alcohols with esters/acid chlorides
Eliminates over-addition without cryogenic control.
Mechanistic class-level inference; applies to Weinreb amides broadly.
Carbonyl chemistry Nucleophilic addition Ketone synthesis Reaction selectivity

Grignard Reactivity: Weinreb vs. N-Boc Amides

In direct head-to-head competitive experiments, Weinreb amides exhibit markedly lower reactivity toward Grignard reagents compared with N-Boc-protected amides. When N-methoxy-N-methylbenzamide (Weinreb amide) was reacted with 1.0 mmol of phenylmagnesium bromide at -30 °C in THF, 92% of the starting Weinreb amide was recovered unreacted. Under identical conditions, N,N-di-Boc benzamide was completely consumed, providing diphenyl ketone in 90% yield [1]. N-Boc-protected secondary amides (N-methyl N-Boc benzamide) also demonstrated higher reactivity than the corresponding Weinreb amide. These controlled experiments establish that while Weinreb amides provide robust over-addition protection, N-Boc amides offer superior reactivity for challenging Grignard additions [1].

Grignard reactivity
head-to-head
Weinreb amide: 92% recovered (unreacted)
N,N-di-Boc benzamide: 0% recovery, 90% yield ketone
Weinreb amide poorly reactive with some Grignard reagents; N-Boc amides offer higher conversion.
Conditions: 1.0 mmol PhMgBr, -30 °C, THF. Verify for your substrate.
Amide reactivity Grignard addition Ketone synthesis Chemoselectivity

Synthesis Yield Benchmark: EDC vs. Acid Chloride

N-Methoxy-N-methyl-2-phenylacetamide can be synthesized from phenylacetic acid and N,O-dimethylhydroxylamine hydrochloride using EDC coupling at pH 4.5, achieving a reported quantitative yield of 100% (13 g isolated product from 10 g phenylacetic acid) . This represents an efficient, scalable route that avoids acid chloride intermediates. For comparison, an alternative method using 2-phenylacetyl chloride with N,O-dimethylhydroxylamine and triethylamine in dichloromethane at room temperature overnight yields the same product in 78.7% yield (3.5 g isolated from 4.7 g acid chloride) .

Synthesis yield (EDC vs acid chloride)
data to verify
EDC coupling: 100% yield (reported)
Acid chloride route: 78.7% yield
EDC route provides higher yield and avoids acid chloride handling.
Cross-study comparison; verify for your scale and purity requirements.
Weinreb amide synthesis Carboxylic acid coupling EDC coupling Process chemistry

Enantioselectivity in β-Keto Weinreb Amide Hydrogenation

In asymmetric synthesis applications, β-keto Weinreb amides (derived from N-methoxy-N-methylacetamide condensation with carboxylic chlorides) undergo ruthenium-catalyzed hydrogenation with up to 99% enantiomeric excess (ee) using [Me₂NH₂]⁺{[RuCl(S)-BINAP]₂(µ-Cl)₃}⁻ (0.5 mol-%) at room temperature and 5 bar H₂ pressure [1]. The resulting β-hydroxy Weinreb amides then react with organolithium or Grignard reagents to afford enantiomerically pure β-hydroxy ketones (28 examples demonstrated) [1]. This establishes a quantifiable stereochemical fidelity benchmark (up to 99% ee) for N-methoxy-N-methyl-2-phenylacetamide and its β-keto derivatives in asymmetric synthetic workflows.

Enantioselective hydrogenation
reported class-level
Up to 99% ee
Supports access to enantiopure β-hydroxy ketones via β-keto Weinreb amide intermediates.
Class-level inference using Ru-BINAP catalyst at 5 bar H₂; validate for your substrate.
Asymmetric catalysis Enantioselective hydrogenation β-Hydroxy ketones Ruthenium catalysis

N-Methoxy-N-methyl-2-phenylacetamide: Application Scenarios


Ketone Synthesis with Stoichiometric Control

N-Methoxy-N-methyl-2-phenylacetamide is optimally deployed when synthesizing ketones via nucleophilic addition of Grignard or organolithium reagents to phenylacetyl-derived electrophiles, where over-addition to tertiary alcohols must be rigorously prevented. The chelation-stabilized tetrahedral intermediate formed by this Weinreb amide enables single-addition with stoichiometric precision, eliminating the need for cryogenic temperature control that would be required with conventional phenylacetic esters or acid chlorides [1]. This scenario is particularly relevant in multi-step total syntheses where protecting group compatibility and yield reproducibility across scales are critical factors [1].

Continuous Flow Synthesis of N-Protected Amino Ketones

Weinreb amides including N-methoxy-N-methyl-2-phenylacetamide are suitable substrates for continuous flow synthesis of N-protected amino ketones. Recent advances demonstrate that nucleophilic reactions of Weinreb amides with Grignard or organolithium reagents can be executed in continuous flow systems with residence times as short as 128 seconds, achieving yields up to 96% with only a slight excess of nucleophile [2]. Scale-up preparation affords throughput of 7.9 g h⁻¹, indicating potential for large-scale automated synthesis applications where this specific Weinreb amide may serve as a phenylacetyl-derived building block [2].

Enantioselective β-Hydroxy Ketone Synthesis

β-Keto derivatives of N-methoxy-N-methyl-2-phenylacetamide are particularly well-suited for asymmetric hydrogenation workflows to produce enantiomerically pure β-hydroxy ketones. Under ruthenium-BINAP catalysis at room temperature and 5 bar H₂ pressure, enantiomeric excess up to 99% is achievable [3]. The resulting β-hydroxy Weinreb amides serve as versatile intermediates for subsequent organometallic acylation, enabling the synthesis of diverse enantiopure β-hydroxy ketones with defined stereochemistry at the β-position [3].

Solid-Phase Ketone and Aldehyde Library Synthesis

Weinreb-type amides, including N-methoxy-N-methyl-2-phenylacetamide, are compatible with solid-phase synthesis strategies for generating ketone and aldehyde libraries. Reactions of resin-bound Weinreb amides with organometallic reagents afford ketones and aldehydes in low to good yields, with the critical advantage that no over-addition occurs, enabling clean product profiles from solid supports [4]. This application scenario is relevant for combinatorial chemistry and parallel synthesis efforts requiring phenylacetyl-derived ketone products.

Application
Selection Property
Validation Focus
Ketone synthesis (stoichiometric control)
Chelation-controlled intermediate prevents over-addition
Verify single-addition fidelity with target organometallic reagents
Continuous flow synthesis
Compatible with flow reactors and short residence times
Optimize nucleophile stoichiometry and throughput for your system
Enantioselective β-hydroxy ketone synthesis
β-Keto derivative amenable to asymmetric hydrogenation
Confirm enantiomeric excess and absolute configuration for target product
Solid-phase ketone/aldehyde library synthesis
Resin-bound Weinreb amide reactivity without over-addition
Evaluate cleavage efficiency and product purity from solid support

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